N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
“N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d]thiazole-2-carboxamide” is a chemical compound used in scientific research. It is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . Certain compounds and salts of this formula are selective inhibitors of the Dopamine D2 receptor .
Synthesis Analysis
The synthesis of this compound involves methods provided in the patent WO2015017412A1 . The patent also provides methods of synthesizing compounds of the same formula and pharmaceutical compositions containing these compounds .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C14H9NO3S . The InChI code for this compound is 1S/C14H9NO3S/c16-13-9-3-1-2-4-11(9)19-12-6-5-8(14(17)18)7-10(12)15-13/h1-7H, (H,15,16)(H,17,18) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 271.3 . The compound is a solid at room temperature . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Novel Compounds
Antibacterial Agents : A study on the synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, which are analogs of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d]thiazole-2-carboxamide, demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds showed antibacterial activity at non-cytotoxic concentrations, highlighting their potential as antibacterial agents (Palkar et al., 2017).
Diverse Synthetic Protocols : A sequential synthetic strategy towards unexplored dibenzo[b,f][1,4]thiazepine carboxamides through copper-catalyzed C–S cyclization followed by Ugi type 3CC cascade was developed, demonstrating a novel method for the synthesis of these compounds (Saha et al., 2015).
N-Heterocycles Synthesis : An efficient method for assembling novel benzo-fused N-heterocycles mediated by biomass-derived N-arylated 2-aminophenols was established, yielding N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones and other heterocycles in good to excellent yields. This process included N-arylation reaction and chemo- and regio-selective intramolecular lactonization or acylation (Zhang et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a significant role in the function of the CNS and are implicated in many neurological disorders .
Mode of Action
This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, it prevents dopamine, a neurotransmitter, from binding to the receptors and initiating a cellular response. This inhibition can alter the normal functioning of the CNS .
Safety and Hazards
The safety information available indicates that the compound may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: rinsing cautiously with water for several minutes .
properties
IUPAC Name |
N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O3S/c25-19-13-11-12(9-10-16(13)27-17-7-3-1-5-14(17)23-19)22-20(26)21-24-15-6-2-4-8-18(15)28-21/h1-11H,(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALZRWXQILGXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d]thiazole-2-carboxamide |
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